1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O4/c21-14-5-3-13(4-6-14)12-29-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)30-20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFWIVVZUZYFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the trifluoromethoxyphenyl group: This can be done using coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling reagents: Such as palladium catalysts in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The table below highlights structural variations between the target compound and its analogs:
Key Observations:
- Core Structure: The target compound and D-11/DM-20 share a 1,2-dihydropyridine core, whereas the deuterium-enriched analog uses a quinoline scaffold. Quinoline derivatives typically exhibit enhanced aromatic stacking but may face higher metabolic clearance.
- Position 1 Substituent: The target’s 4-fluorobenzyloxy group introduces an oxygen atom absent in D-11’s fluorobenzyl and DM-20’s trifluoromethylbenzyl.
- Carboxamide Linkage : The target’s trifluoromethoxyphenyl group is more electron-deficient than the trifluoromethylphenyl in or the alkylpyridine moieties in D-11/DM-20, which may influence receptor-binding kinetics.
Metabolic Stability:
- However, the target’s trifluoromethoxy group may resist oxidative metabolism better than DM-20’s trifluoromethyl group .
Electronic Effects:
Therapeutic Potential
- The deuterated quinoline analog is indicated for hyperproliferative disorders, suggesting shared kinase inhibition mechanisms with dihydropyridine-based carboxamides. However, the target compound’s specific biological targets remain unconfirmed.
Q & A
What are the optimized synthetic routes and key reaction conditions for synthesizing 1-((4-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Condensation of 4-fluorobenzylamine with a suitable aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) to form a Schiff base intermediate.
- Step 2: Cyclization with ethyl acetoacetate or a similar β-ketoester under basic conditions (e.g., KOH/EtOH) to construct the dihydropyridine core .
- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt) with 4-(trifluoromethoxy)aniline.
Key Conditions: - Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.
- Solvents: Ethanol or DMF for solubility optimization.
- Yield Optimization: Temperature control (60–80°C) and reaction time (12–24 hours) are critical .
How is the compound characterized to confirm structural integrity and purity?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
What strategies are used to establish structure-activity relationships (SAR) for modifying substituents on the dihydropyridine core?
Level: Advanced
Answer:
- Halogen Substitution: Replace the 4-fluorobenzyl group with chloro/bromo analogs to assess effects on binding affinity. For example, 4-chlorobenzyl analogs showed reduced activity in enzyme inhibition assays compared to fluorinated derivatives .
- Trifluoromethoxy Phenyl Modifications: Substitute with methoxy or nitro groups to evaluate electronic effects on receptor interactions. Nitro groups increased cytotoxicity but reduced selectivity .
- Core Rigidity: Introduce methyl groups at the 6-position of the dihydropyridine ring to enhance metabolic stability .
How can researchers address contradictions in biological activity data across studies?
Level: Advanced
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing: Compare hepatic microsomal stability to rule out pharmacokinetic variability. For instance, trifluoromethoxy groups may reduce CYP450-mediated degradation compared to methoxy analogs .
- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to proposed targets .
What in vivo models are suitable for evaluating the compound’s efficacy and pharmacokinetics?
Level: Advanced
Answer:
- Mouse Models:
- Pharmacokinetic Parameters:
What in vitro assays are recommended for initial biological activity screening?
Level: Basic
Answer:
- Enzyme Inhibition Assays:
- Cytotoxicity Screening:
- Receptor Binding:
How can researchers design experiments to identify the compound’s molecular targets?
Level: Advanced
Answer:
- Chemical Proteomics:
- CRISPR-Cas9 Screening:
- Thermal Shift Assay (TSA):
What are the solubility challenges and formulation strategies for this compound?
Level: Basic
Answer:
- Solubility: Poor aqueous solubility (<10 µM) due to lipophilic trifluoromethoxy and fluorobenzyl groups.
- Formulation Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
